(S)-3''-Hydroxy Pravastatin Sodium Salt
Overview
Description
(S)-3’'-Hydroxy Pravastatin Sodium Salt is a derivative of pravastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin, in particular, is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3’'-Hydroxy Pravastatin Sodium Salt typically involves the fermentation of mevastatin, followed by hydrolysis of the lactone group and biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group . This process is followed by the conversion of the hydroxyl group to the sodium salt form.
Industrial Production Methods
Industrial production of (S)-3’'-Hydroxy Pravastatin Sodium Salt involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including extraction, crystallization, and drying, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-3’'-Hydroxy Pravastatin Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of pravastatin with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
(S)-3’'-Hydroxy Pravastatin Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
(S)-3’‘-Hydroxy Pravastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, (S)-3’'-Hydroxy Pravastatin Sodium Salt reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: Similar to pravastatin but with a different metabolic profile.
Rosuvastatin: Known for its higher potency compared to pravastatin.
Uniqueness
(S)-3’'-Hydroxy Pravastatin Sodium Salt is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties. Unlike other statins, it is less likely to interact with other drugs and has a lower risk of causing muscle-related side effects .
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHPBQZWYYTKO-FVDQBCLRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@H](C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729859 | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722504-45-2 | |
Record name | (S)-3''-Hydroxy pravastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3''-HYDROXY PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUA7DDU7A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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